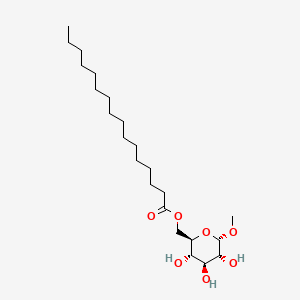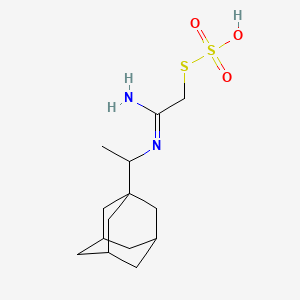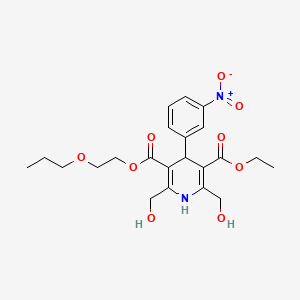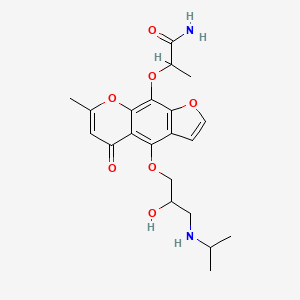
8-Azaspiro(4.5)decane-7,9-dione, 8,8'-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azaspiro(45)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
Uniqueness
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
153804-34-3 |
|---|---|
Formule moléculaire |
C38H55N3O6S |
Poids moléculaire |
681.9 g/mol |
Nom IUPAC |
8-[4-[[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]amino]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C38H55N3O6S/c42-30(28-47-31-13-9-11-29-12-10-22-48-36(29)31)27-39(18-5-7-20-40-32(43)23-37(24-33(40)44)14-1-2-15-37)19-6-8-21-41-34(45)25-38(26-35(41)46)16-3-4-17-38/h9,11,13,30,42H,1-8,10,12,14-28H2 |
Clé InChI |
FBDSOPYSQMNGTO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN(CCCCN3C(=O)CC4(CCCC4)CC3=O)CC(COC5=CC=CC6=C5SCCC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)
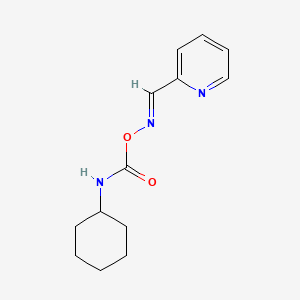
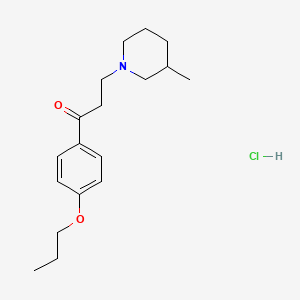


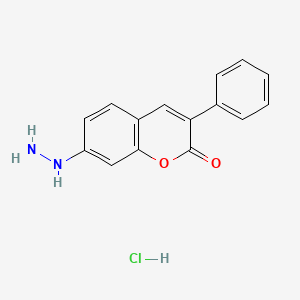
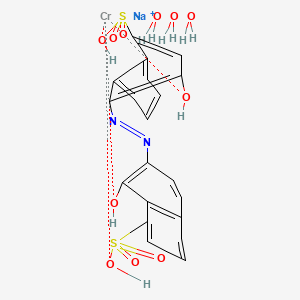

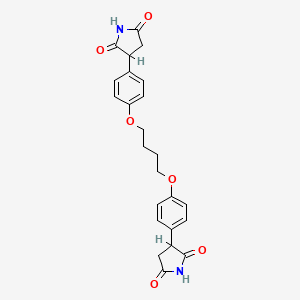
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
